[4,4'-Biazepane]-7,7'-dione
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Overview
Description
[4,4’-Biazepane]-7,7’-dione is a heterocyclic compound featuring a seven-membered ring with two nitrogen atoms at the 4 and 4’ positions and two ketone groups at the 7 and 7’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4,4’-Biazepane]-7,7’-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a diamine with a diketone in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures (100-150°C) to facilitate cyclization.
Catalysts: Acidic or basic catalysts to promote the formation of the seven-membered ring.
Solvents: Polar solvents such as ethanol or dimethyl sulfoxide (DMSO) to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of [4,4’-Biazepane]-7,7’-dione may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Sourcing and purifying the diamine and diketone precursors.
Reaction Setup: Using reactors designed to handle high temperatures and pressures.
Purification: Employing techniques such as recrystallization or chromatography to isolate the pure product.
Chemical Reactions Analysis
Types of Reactions
[4,4’-Biazepane]-7,7’-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
[4,4’-Biazepane]-7,7’-dione has several scientific research applications, including:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.
Materials Science: Application in the synthesis of polymers and advanced materials.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of [4,4’-Biazepane]-7,7’-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Modulating receptor activity to produce therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Piperazine: A six-membered ring with two nitrogen atoms.
Diazepane: A seven-membered ring with two nitrogen atoms but without ketone groups.
Properties
CAS No. |
34239-87-7 |
---|---|
Molecular Formula |
C12H20N2O2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
5-(7-oxoazepan-4-yl)azepan-2-one |
InChI |
InChI=1S/C12H20N2O2/c15-11-3-1-9(5-7-13-11)10-2-4-12(16)14-8-6-10/h9-10H,1-8H2,(H,13,15)(H,14,16) |
InChI Key |
JOYRGJJLMRARMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NCCC1C2CCC(=O)NCC2 |
Origin of Product |
United States |
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